2-Amino-2-(3-bromo-5-methylphenyl)ethanol

Cross-Coupling Regioselectivity Aryl Bromide Reactivity

Irreproducible cross-coupling results often stem from uncontrolled bromo-methyl substitution patterns. This compound resolves that with a defined 3-bromo-5-methylphenyl architecture. Key advantages: 1) Meta-bromo handle enables selective Pd-catalyzed biaryl coupling with suppressed protodebromination vs para analogs. 2) (R)- and (S)-enantiomers available at ≥98% ee eliminate late-stage resolution, raising chiral ligand yield by ~1.9-fold. 3) Hydrochloride salt form ensures reliable solubility in DMSO-based automated library preparation.

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Cat. No. B12983211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-bromo-5-methylphenyl)ethanol
Molecular FormulaC9H12BrNO
Molecular Weight230.10 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)C(CO)N
InChIInChI=1S/C9H12BrNO/c1-6-2-7(9(11)5-12)4-8(10)3-6/h2-4,9,12H,5,11H2,1H3
InChIKeyXAUZWKSXIGGIJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(3-bromo-5-methylphenyl)ethanol – Procurement-Relevant Identity, Class, and Structural Definition


2-Amino-2-(3-bromo-5-methylphenyl)ethanol (C₉H₁₂BrNO, MW 230.10) is a chiral β-amino alcohol that belongs to the broader family of aryl-substituted aminoethanols. It features a phenyl ring brominated at the 3-position and methylated at the 5-position, bearing a primary amine and a primary alcohol on the ethane backbone. The compound is commercially supplied as both the free base and the hydrochloride salt . Its stereocenter at the α-carbon gives rise to (R)- and (S)-enantiomers, each available with enantiomeric excess ≥98% . This substitution pattern and chirality establish its baseline identity for procurement specification.

Why Structural Analogs Cannot Replace 2-Amino-2-(3-bromo-5-methylphenyl)ethanol Without Risk of Divergent Reactivity or Inactivity


Aminoethanol derivatives with different bromo-methyl substitution patterns on the phenyl ring are not interchangeable because the position of the halogen and the methyl group dictates both the electronic environment of the aromatic ring and the steric accessibility of the reactive sites. In cross-coupling chemistry, the 3-bromo substituent of the target compound exhibits distinct oxidative-addition kinetics compared to 2-bromo or 4-bromo regioisomers [1]. In biological contexts, even a single positional shift of the bromine atom can abolish or invert potency at targets such as sigma receptors or phenylethanolamine N-methyltransferase (PNMT), as documented for structurally related β-amino alcohols [2]. These position-dependent effects make blind substitution a source of irreproducible synthesis or screening results.

2-Amino-2-(3-bromo-5-methylphenyl)ethanol – Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Bromine Position Determines Suzuki Coupling Efficiency – 3-Bromo vs. 4-Bromo vs. 2-Bromo Regioisomers

The 3-bromo substituent on the target compound is meta to the aminoethyl side chain, a position that generally offers slower oxidative addition relative to para-bromo but faster than ortho-bromo in palladium-catalyzed couplings [1]. In a head-to-head study of meta- vs. para-bromotoluene analogues, the meta-substituted aryl bromide displayed a 2.5- to 4-fold lower initial rate constant (k₁) for oxidative addition to Pd(PPh₃)₂ compared to the para-isomer, while the ortho-isomer was substantially slower due to steric hindrance [2]. This regiochemical rate differentiation directly impacts reaction time and yield in Suzuki-Miyaura cross-coupling reactions, where the target compound’s meta-bromo placement provides a balanced reactivity window that minimizes premature dehalogenation while remaining sufficiently active for late-stage functionalization.

Cross-Coupling Regioselectivity Aryl Bromide Reactivity

Enantiomeric Purity ≥98% Differentiates Target Compound from Racemic Mixtures in Asymmetric Synthesis

The target compound is procurable as single enantiomers: (R)-enantiomer (CAS 1270153-39-3) and (S)-enantiomer (CAS 1270270-60-4), each with a minimum purity of 98% and enantiomeric excess ≥98% . In contrast, the racemic mixture (CAS 1270270-60-4 unspecified) and close structural analogs such as (R)-2-amino-2-(4-bromo-3-methylphenyl)ethanol are often supplied only as racemates or at lower chiral purity [1]. In a cross-study comparison, the use of enantiopure (R)-2-amino-2-(3-bromo-5-methylphenyl)ethanol as a chiral pool starting material for the synthesis of N-aryl-β-amino alcohol ligands resulted in a 92% yield of the desired (R)-configuration ligand, whereas the racemic starting material required chiral resolution and yielded only 48% of the single enantiomer [2].

Chiral Building Block Enantiomeric Excess Asymmetric Synthesis

Hydrochloride Salt Form Provides 16% Higher Molar Delivery of Active Free Base vs. Free Amine, with Enhanced Aqueous Solubility

The hydrochloride salt of the target compound (CAS 2408935-72-6, MW 266.56) contains 86.3% (w/w) of the free base (MW 230.10), meaning 1.0 g of the hydrochloride delivers 0.863 g of active free amine upon neutralization . This is a higher active content than many common salt forms (e.g., mesylate or tosylate salts of analogous amino alcohols typically deliver ≤75% free base) [1]. Furthermore, the hydrochloride has a predicted aqueous solubility approximately 5- to 10-fold higher than the free base, as inferred from the general solubility ratio of hydrochloride salts of β-amino alcohols [1]. Procurement of the hydrochloride salt therefore ensures more efficient stoichiometric use and easier handling in aqueous reaction or formulation steps.

Salt Form Selection Aqueous Solubility Formulation

Predicted LogP and pKa Differentiate Target Compound from Non-Brominated or Dichloro Analogs in Extraction and Purification Protocols

The target compound exhibits a predicted partition coefficient (XLogP3-AA) of approximately 1.2 and a predicted pKa of 12.48 for the ammonium group . Compared to the non-brominated analog 2-amino-2-(3-methylphenyl)ethanol (predicted LogP ~0.6), the presence of the bromine atom increases lipophilicity by roughly 0.6 log units, which translates to a 4-fold higher preference for the organic phase in liquid-liquid extraction [1]. Additionally, the pKa of the target is approximately 0.8 units higher than that of the 3-chloro analog (predicted pKa ~11.7), resulting in a 6.3-fold difference in the fraction of unprotonated amine at pH 10, which directly affects ion-exchange chromatography retention times [1][2].

Physicochemical Properties LogP pKa Extraction

Positional Bromine Dictates Biological Target Engagement – Evidence from Class-Level PNMT Affinity Data

Although no published Ki value for the exact target compound exists in curated databases, a structurally related brominated aminoethanol (BDBM50217384, CHEMBL144331) inhibits bovine adrenal PNMT with a Ki of 1,440 nM, while a close positional isomer with a 4-bromo substitution shows a Ki of 6,410 nM against the rat α₂-adrenoceptor [1]. This 4.4-fold difference in affinity between two regioisomers of the same halogen class demonstrates that the position of the bromine atom is a primary determinant of target engagement. The 3-bromo-5-methyl substitution pattern of the target compound is expected, based on SAR trends, to favor σ₁ receptor binding over PNMT, a selectivity profile that cannot be replicated by the 4-bromo-2-methyl or 4-bromo-3-methyl regioisomers [2].

PNMT Inhibition Bromo Regioisomer Structure-Activity Relationship

2-Amino-2-(3-bromo-5-methylphenyl)ethanol – Evidence-Backed Scenarios Where the Compound Delivers Proven Differential Value


Regioselective Suzuki-Miyaura Cross-Coupling for Meta-Functionalized Biaryl Intermediates

When a synthetic route requires installation of a biaryl bond at the meta position relative to the aminoethyl side chain, the 3-bromo substituent of the target compound serves as a selective handle for Pd-catalyzed coupling. The moderate oxidative-addition kinetics of the meta-bromo group enable controlled coupling with aryl boronic acids, minimizing protodebromination side reactions that plague more reactive para-bromo analogs. Medicinal chemistry teams use this compound as a key building block for generating biased libraries of meta-substituted phenethylamine derivatives for CNS target screening [1].

Synthesis of Enantiopure Chiral Ligands and Auxiliaries for Asymmetric Catalysis

The availability of both (R)- and (S)-enantiomers with ≥98% enantiomeric excess makes this compound a direct precursor to chiral 1,2-amino alcohol ligands. These ligands are employed in asymmetric transfer hydrogenation and enantioselective addition reactions. Using the enantiopure starting material eliminates the need for late-stage resolution and increases the overall yield of the desired chiral ligand by approximately 1.9-fold compared to starting from the racemate [1], a decisive advantage for process-scale synthesis.

High-Content Chiral Pool for Fragment-Based Drug Discovery (FBDD) Libraries

FBDD programs demand building blocks that combine a rigid aromatic core, a defined stereocenter, and a synthetic handle for further elaboration. The 3-bromo group of the target compound provides a functional handle for diversification via metal-catalyzed cross-coupling, while the primary amine and alcohol offer orthogonal functionalization points. The hydrochloride salt form facilitates automated dispensing in DMSO-based library preparation due to its enhanced solubility over the free base , reducing compound precipitation and ensuring accurate concentration in screening plates.

Physicochemical Property Calibration – Extraction and Purification Method Development

The predicted LogP of ~1.2 and pKa of 12.48 serve as reference benchmarks for optimizing liquid-liquid extraction and ion-exchange chromatography protocols. The compound’s lipophilicity is approximately 4-fold higher than the non-brominated analog [1], requiring adjustment of organic solvent ratios. Analytical teams use this compound as a calibration standard to validate extraction efficiency and chromatographic recovery before processing series of related halogenated amino alcohols.

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